molecular formula C12H16N2O3 B4765296 1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea

1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B4765296
M. Wt: 236.27 g/mol
InChI Key: OHUVUSJHNGPRSF-UHFFFAOYSA-N
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Description

1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethenoxyethyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(2-ethenoxyethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyaniline with 2-chloroethyl vinyl ether in the presence of a base to form the intermediate 2-(2-methoxyphenylamino)ethyl vinyl ether. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethenoxyethyl group, where nucleophiles such as amines or thiols can replace the ethenoxy group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea moiety and the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as acids, bases, or transition metal complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethenoxyethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

1-(2-Ethenoxyethyl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(2-Ethenoxyethyl)-3-(2-chlorophenyl)urea: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

    1-(2-Ethenoxyethyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.

    1-(2-Ethenoxyethyl)-3-(2-hydroxyphenyl)urea: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-ethenoxyethyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-9-8-13-12(15)14-10-6-4-5-7-11(10)16-2/h3-7H,1,8-9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVUSJHNGPRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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